Ethyl 3-ethoxy-3-phenylprop-2-enoate
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Overview
Description
Ethyl 3-ethoxy-3-phenylprop-2-enoate is an organic compound with a distinct chemical structure that includes an ethoxy group, a phenyl group, and a prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cinnamate with ethanol in the presence of a catalyst such as methanesulfonic acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractionation of natural oils such as styrax and galangal oil. These oils are processed to isolate the desired compound, which is then purified through distillation and other refining techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-ethoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is employed in tissue clearing techniques for 3D imaging of biological samples, particularly in cardiovascular and ovarian studies
Industry: This compound is used in the production of flavors, fragrances, and cosmetic products.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. In tissue clearing applications, it works by homogenizing the refractive index of biological samples, allowing for enhanced imaging depth and clarity. This process involves the removal or modification of certain components within the tissue, making it more transparent .
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Shares a similar structure but lacks the ethoxy group.
Ethyl 3-phenylpropanoate: Similar but has a saturated carbon chain instead of the double bond.
Methyl 3-phenylprop-2-enoate: Similar but has a methyl group instead of an ethyl group .
Uniqueness
Ethyl 3-ethoxy-3-phenylprop-2-enoate is unique due to its combination of an ethoxy group and a phenylprop-2-enoate structure. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
116519-41-6 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(10-13(14)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
JDUYRHOPIWREKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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